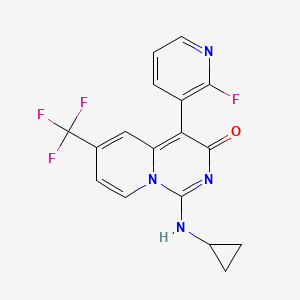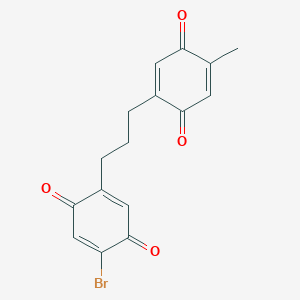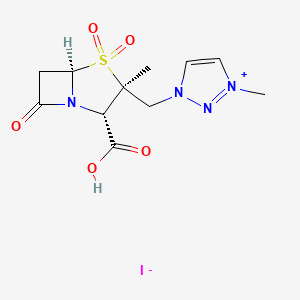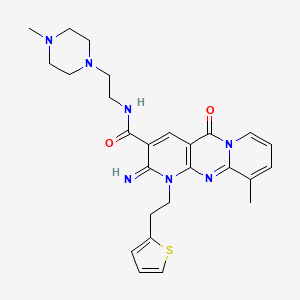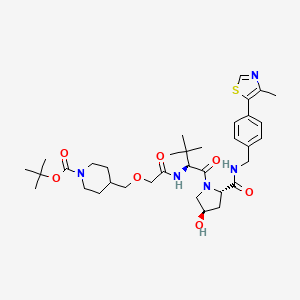
E3 Ligase Ligand-linker Conjugate 68
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 Ligase Ligand-linker Conjugate 68: is a specialized compound used in the field of proteolysis-targeting chimeras (PROTACs). These chimeras are bifunctional molecules that consist of a target-binding unit, a linker, and an E3 ligase binding moiety. The primary function of this compound is to facilitate the ubiquitination and subsequent proteasomal degradation of target proteins by forming a ternary complex with the target protein and the E3 ubiquitin ligase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 68 involves multiple steps, starting with the preparation of the E3 ligase ligand. This ligand is typically derived from small-molecule inhibitors or natural products that have a high affinity for the E3 ligase. The ligand is then functionalized to allow for the attachment of a linker. The linker is synthesized separately and is designed to provide the appropriate spatial orientation for the formation of the ternary complex. The final step involves conjugating the ligand to the linker under specific reaction conditions, such as the use of coupling agents and solvents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: E3 Ligase Ligand-linker Conjugate 68 primarily undergoes substitution reactions during its synthesis. The ligand and linker are functionalized to allow for the formation of covalent bonds under specific conditions. Additionally, the compound can participate in complex formation reactions with target proteins and E3 ligases .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). Solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are also commonly used. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal conjugation .
Major Products: The major product of the synthesis is the this compound itself. During its application in PROTACs, the major products formed are ubiquitinated target proteins, which are subsequently degraded by the proteasome .
Scientific Research Applications
Chemistry: In chemistry, E3 Ligase Ligand-linker Conjugate 68 is used to study the mechanisms of protein degradation and to develop new methods for targeted protein degradation. It serves as a tool for understanding the interactions between ligands, linkers, and E3 ligases .
Biology: In biology, this compound is used to investigate cellular processes that involve protein degradation. It helps in elucidating the roles of specific proteins in various biological pathways and in identifying potential therapeutic targets .
Medicine: In medicine, this compound is being explored for its potential in drug discovery and development. It is used to design PROTACs that can selectively degrade disease-causing proteins, offering a novel approach to treating conditions such as cancer and neurodegenerative diseases .
Industry: In the industrial sector, this compound is used in the development of new therapeutic agents and in the production of PROTAC-based drugs. It is also employed in high-throughput screening assays to identify new E3 ligase ligands and linkers .
Mechanism of Action
E3 Ligase Ligand-linker Conjugate 68 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. The E3 ligase facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. This process involves the recognition of specific motifs in the target protein by the E3 ligase, followed by the formation of an isopeptide bond between the ubiquitin and the target protein .
Comparison with Similar Compounds
Cereblon Ligand-linker Conjugates: These compounds use cereblon as the E3 ligase and are commonly used in the development of PROTACs.
Von Hippel-Lindau Ligand-linker Conjugates: These compounds use von Hippel-Lindau (VHL) as the E3 ligase and are also widely used in PROTAC development
Uniqueness: E3 Ligase Ligand-linker Conjugate 68 is unique in its ability to form highly stable ternary complexes, leading to efficient ubiquitination and degradation of target proteins. Its design allows for precise control over the spatial orientation of the ligand and linker, enhancing its effectiveness in targeted protein degradation .
Properties
Molecular Formula |
C35H51N5O7S |
|---|---|
Molecular Weight |
685.9 g/mol |
IUPAC Name |
tert-butyl 4-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C35H51N5O7S/c1-22-29(48-21-37-22)25-10-8-23(9-11-25)17-36-31(43)27-16-26(41)18-40(27)32(44)30(34(2,3)4)38-28(42)20-46-19-24-12-14-39(15-13-24)33(45)47-35(5,6)7/h8-11,21,24,26-27,30,41H,12-20H2,1-7H3,(H,36,43)(H,38,42)/t26-,27+,30-/m1/s1 |
InChI Key |
QDJDAQIHYNYQIC-HRHHFINDSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCC4CCN(CC4)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCC4CCN(CC4)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


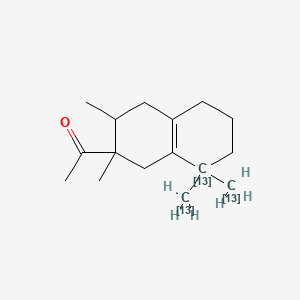
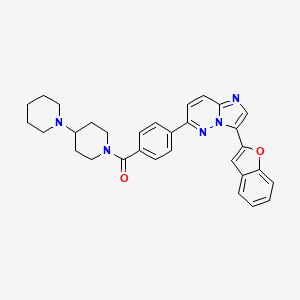
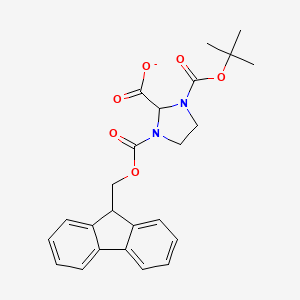
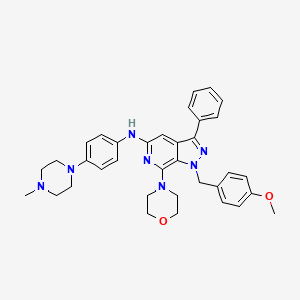
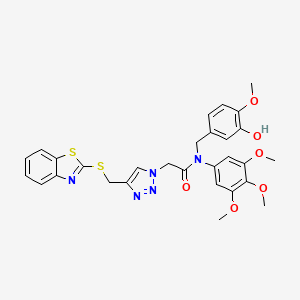
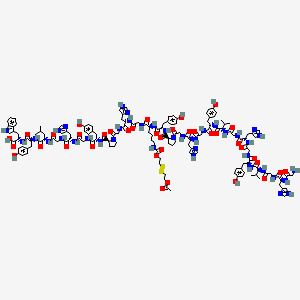
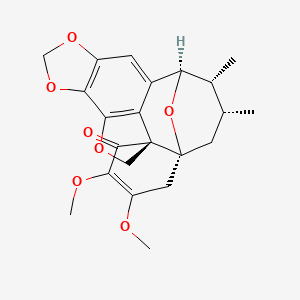

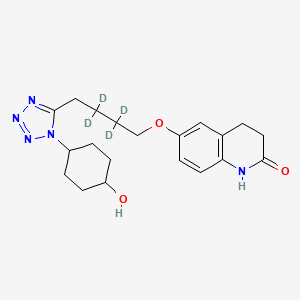
![[2-[6-(acetyloxymethyl)-4-[6-(acetyloxymethyl)-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12368830.png)
